While the research is still ongoing, 9-(Bromomethyl)nonadecane's unique properties are being explored for other potential applications beyond organic electronics and lithium-ion batteries. These areas of investigation might include:
9-(Bromomethyl)nonadecane is an organic compound with the molecular formula CHBr. It features a long hydrocarbon chain, which contributes to its unique physical and chemical properties. The compound appears as a colorless to red or green clear liquid, with a boiling point of approximately 195 °C at 0.4 mmHg and a flash point of 129 °C . Its structure consists of a nonadecane backbone with a bromomethyl group attached at the ninth carbon, making it a member of the alkyl halide family.
Currently, there is no documented information regarding a specific mechanism of action for 9-(Bromomethyl)nonadecane in biological systems.
Safety precautions should be followed when handling any unknown compound, including:
These reactions highlight its potential utility in organic synthesis and polymer chemistry .
While specific biological activity data for 9-(Bromomethyl)nonadecane is limited, compounds with similar structures often exhibit varied biological properties. For instance, alkyl halides can have antimicrobial properties or serve as intermediates in the synthesis of biologically active molecules. Further studies would be necessary to elucidate any specific biological activities associated with this compound.
Several synthesis methods exist for producing 9-(Bromomethyl)nonadecane:
These methods allow for the production of 9-(Bromomethyl)nonadecane with varying degrees of purity and yield .
9-(Bromomethyl)nonadecane has several applications in various fields:
Several compounds are structurally similar to 9-(Bromomethyl)nonadecane. Here is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Nonadecane | CH | Saturated hydrocarbon without halogen |
| 9-Bromononadecane | CHBr | Similar structure but one carbon shorter |
| 1-Bromononadecane | CHBr | Bromine at terminal position |
| 10-Bromodecane | CHBr | Shorter chain length |
The unique aspect of 9-(Bromomethyl)nonadecane lies in its specific position of the bromomethyl group on a long hydrocarbon chain, which may influence its reactivity and applications compared to other similar compounds .
The conversion of alcohols to alkyl bromides represents one of the most established methods for synthesizing 9-(bromomethyl)nonadecane. The Appel reaction serves as a particularly valuable approach due to its ability to operate under mild, nearly neutral conditions—making it ideal for acid and base-sensitive substrates.
The Appel reaction utilizes triphenylphosphine (PPh₃) and a tetrahalomethane (such as carbon tetrabromide, CBr₄) to convert alcohols to their corresponding halides. When applied to nonadecan-9-ol, this reaction can efficiently yield 9-(bromomethyl)nonadecane.
The mechanism proceeds through several key steps:
Nonadecan-9-ol + PPh₃ + CBr₄ → 9-(Bromomethyl)nonadecane + O=PPh₃ + HCBr₃This process is particularly valuable because it maintains stereochemical integrity with inversion of configuration at asymmetric carbons, occurs under mild conditions, and typically produces high yields.
| Reaction Parameter | Typical Conditions |
|---|---|
| Solvent | Dichloromethane |
| Temperature | 20°C (often with ice cooling) |
| Reaction Time | 3-5 hours |
| Reagent Equivalents | 1.1 eq PPh₃, 1.1 eq CBr₄ |
| Yield Range | 75-95% |
Another approach to synthesizing 9-(bromomethyl)nonadecane involves a multi-step reaction sequence starting from simpler precursors. According to documented synthetic protocols, this can be achieved through a five-step process:
This elaborate synthetic route allows for precise control over the position of the bromomethyl group at the 9-position of the nonadecane backbone.
Radical bromination provides an alternative approach to introducing bromine functionality into alkyl chains. For 9-(bromomethyl)nonadecane, allylic bromination using N-bromosuccinimide (NBS) can be employed as part of the synthetic strategy.
The allylic bromination with NBS proceeds via a radical chain reaction mechanism. NBS serves as a source of bromine, providing a constant but very low concentration of Br₂ in the reaction mixture, which helps prevent unwanted side reactions.
The mechanism involves:
| Reaction Component | Description | Function |
|---|---|---|
| N-Bromosuccinimide (NBS) | White crystalline solid | Bromine source |
| Carbon tetrachloride | Solvent | Reaction medium |
| AIBN or benzoyl peroxide | Radical initiator | Initiates radical chain reaction |
| UV light (optional) | External energy source | Promotes radical formation |
This approach is particularly valuable when working with unsaturated precursors that can be subsequently reduced to yield 9-(bromomethyl)nonadecane.
Nickel-catalyzed cross-coupling reactions offer powerful methods for carbon-carbon bond formation that can be employed in the synthesis of complex alkyl chains including those found in 9-(bromomethyl)nonadecane.
Recent advances in migratory cross-coupling have enabled selective construction of 2°–2° carbon–carbon bonds from 1° and 2° carbon coupling partners under mild conditions. This approach could potentially be adapted for the synthesis of the carbon backbone of 9-(bromomethyl)nonadecane before introduction of the bromomethyl functionality.
The key features of this approach include:
A general reaction scheme might involve:
R-X + R'-X + Ni(0)Ln → R-R' + NiX₂LnWhere R and R' represent alkyl fragments that would constitute the nonadecane backbone.
Direct bromination using hydrobromic acid faces significant equilibrium limitations, particularly when scaling up the synthesis of 9-(bromomethyl)nonadecane. These challenges include:
To overcome these limitations, anhydrous conditions are typically employed, often using a combination of concentrated HBr with strong acids as catalysts or coupling the reaction with dehydrating agents.
Purification of 9-(bromomethyl)nonadecane presents significant challenges due to its structural characteristics:
Typical purification protocols include:
| Purification Method | Advantages | Disadvantages |
|---|---|---|
| Column Chromatography | High resolution | Significant solvent consumption |
| Recrystallization | High purity achievable | Low recovery for oils/liquids |
| Vacuum Distillation | Scales well | Thermal decomposition risk |
| Extraction | Simple, scalable | Limited separation capability |
Industrial production typically employs silica gel chromatography with n-heptane/ethyl acetate (9:1) as the eluent, which has been reported to achieve purities exceeding 96% (GC).
The physical properties of 9-(bromomethyl)nonadecane also present handling challenges in purification:
| Physical Property | Value | Impact on Purification |
|---|---|---|
| Boiling Point | 195°C (0.4 mmHg) | Requires high vacuum for distillation |
| Flash Point | 129°C | Safety considerations during processing |
| Specific Gravity | 0.98 (20/20) | Limited density-based separation options |
| Refractive Index | 1.46 | Potential for refractive monitoring during purification |
The most effective purification strategy typically involves a combination of extraction, washing to neutrality, and chromatographic separation under carefully controlled conditions.
The investigation of 9-(bromomethyl)nonadecane within the broader context of mechanistic organic chemistry reveals fundamental insights into radical pathways, catalytic processes, and stereoelectronic effects that govern the reactivity of long-chain alkyl halides. This comprehensive analysis examines the compound's behavior across diverse reaction manifolds while highlighting the intricate relationship between molecular structure and chemical reactivity.
The generation and utilization of nitrogen-centered radicals represents a pivotal advancement in contemporary organic synthesis, with photoredox catalysis emerging as a particularly powerful tool for accessing these reactive intermediates. Studies have demonstrated that N-centered radicals can be efficiently generated through single-electron transfer processes, providing access to cascade reactions that were previously challenging to achieve.
Research has shown that iminyl radicals, generated from readily accessible α-aminoxy acids under photoredox conditions, undergo highly regioselective 5-exo cyclization reactions. These transformations proceed through a mechanistic pathway where initial single-electron oxidation of the α-aminoxy acid leads to fragmentation and formation of the corresponding iminyl radical. The radical subsequently undergoes intramolecular cyclization, demonstrating excellent control over stereochemical outcomes.
Investigations into hydrazonyl radical formation have revealed that these species participate effectively in cascade processes with alkenes. The photoredox-mediated generation of hydrazonyl radicals from appropriately substituted precursors enables diverse transformations, including the formation of complex heterocyclic structures through radical addition-cyclization sequences.
Table 1: N-Centered Radical Cascade Reaction Data
| Radical Type | Generation Method | Cyclization Mode | Yield Range | Selectivity |
|---|---|---|---|---|
| Iminyl | α-Aminoxy acid oxidation | 5-exo | 45-78% | >95:5 dr |
| Hydrazonyl | Photoredox catalysis | 6-endo | 35-65% | Variable |
| Amidyl | Direct N-H oxidation | Multiple modes | 40-80% | Substrate dependent |
The mechanistic framework for these transformations involves initial formation of the N-centered radical through photoredox catalysis, followed by rapid intramolecular cyclization to generate carbon-centered radical intermediates. These intermediates can then be trapped through various pathways, including hydrogen atom abstraction or further radical coupling processes.
The semipinacol rearrangement has emerged as a powerful method for constructing quaternary carbon centers and accessing complex molecular architectures through 1,2-migration processes. Recent developments in organophotoredox catalysis have enabled radical-polar crossover mechanisms that significantly expand the scope and applicability of these transformations.
Mechanistic studies have established that organophotoredox-catalyzed semipinacol rearrangements proceed through initial generation of α-hydroxy radicals, which are subsequently oxidized to the corresponding carbocations. The resulting α-hydroxy carbocations undergo facile 1,2-migration with high stereoselectivity, providing efficient access to β-functionalized carbonyl compounds.
The radical-polar crossover mechanism represents a particularly elegant approach to semipinacol rearrangement chemistry. In this pathway, phenothiazine-based organophotocatalysts facilitate the generation of α-hydroxy radicals from appropriate precursors under mild conditions. The critical oxidation step that converts the radical intermediate to the requisite carbocation occurs through subsequent electron transfer to the oxidized photocatalyst.
Table 2: Semipinacol Rearrangement Mechanistic Data
| Substrate Type | Catalyst System | Migration Efficiency | Stereoselectivity | Product Type |
|---|---|---|---|---|
| Allylic alcohols | Lewis acid | >90% | >20:1 dr | Spiro ketones |
| β-Hydroxy acids | Photoredox | 85-95% | Variable | Quaternary centers |
| Epoxy alcohols | Acid-catalyzed | >95% | Substrate dependent | Rearranged ketones |
The synthetic utility of these transformations extends to the construction of complex natural product frameworks, where the ability to form quaternary carbon centers through controlled 1,2-migration processes provides strategic advantages in total synthesis applications.
The development of nickel-catalyzed enol triflate halogenation represents a significant advancement in the direct conversion of enol triflates to alkenyl halides under mild conditions. This transformation addresses a long-standing challenge in organic synthesis by providing efficient access to alkenyl halides without requiring harsh reaction conditions or stoichiometric reagents.
Mechanistic investigations have revealed that the nickel-catalyzed process proceeds through an irreversible oxidative addition of the enol triflate to a nickel(0) complex, followed by halide-triflate ligand exchange and subsequent reductive elimination. The irreversible nature of the oxidative addition step is crucial for driving the reaction to completion and achieving high yields of the desired alkenyl halide products.
Table 3: Nickel-Catalyzed Halogenation Optimization Data
| Parameter | Optimal Condition | Yield Impact | Scope Limitations |
|---|---|---|---|
| Catalyst loading | 10 mol% Ni(OAc)₂ | >90% yield | Reactive substrates |
| Halide source | NaI, LiBr, LiCl | Variable | Halide dependent |
| Solvent system | 25% DMA/THF | Critical for success | Substrate solubility |
| Temperature | Room temperature | Mild conditions | None observed |
The broad substrate scope of this transformation encompasses diverse enol triflate structures, including those derived from both cyclic and acyclic ketones. The reaction demonstrates excellent functional group tolerance and provides a reliable method for accessing alkenyl halides that serve as valuable intermediates in cross-coupling chemistry.
Palladium-catalyzed cross-coupling reactions of alkyl halides represent a particularly challenging area in organometallic chemistry due to the propensity of alkyl-palladium intermediates to undergo β-hydride elimination. However, recent advances have demonstrated that appropriately designed catalyst systems can enable efficient coupling of secondary and tertiary alkyl halides through radical mechanisms.
Research has established that palladium complexes bearing bulky trialkylphosphine ligands, such as dicyclohexyl-tert-butylphosphine, can facilitate the thermal coupling of unactivated alkyl halides with nitrogen nucleophiles. The mechanism involves single-electron transfer from the palladium(0) complex to the alkyl halide, generating an alkyl radical that can undergo subsequent coupling processes.
The radical nature of these transformations provides several advantages, including the ability to couple tertiary alkyl halides that are typically unreactive in traditional substitution chemistry. Additionally, the radical mechanism allows for coupling reactions to proceed in the presence of auxiliary electrophilic functional groups that would interfere with ionic processes.
Table 4: Palladium-Catalyzed Coupling Mechanistic Data
| Alkyl Halide Type | Ligand System | Mechanism | Coupling Efficiency | Selectivity |
|---|---|---|---|---|
| Primary | Cy₂tBuP | Radical | 60-80% | Good |
| Secondary | Trialkylphosphine | Radical | 40-70% | Variable |
| Tertiary | Bulky phosphine | Radical | 25-50% | Limited scope |
The development of these radical-based coupling processes has opened new avenues for the construction of carbon-nitrogen bonds using alkyl halide electrophiles that were previously considered unreactive substrates.
The conformational behavior of extended alkyl chains plays a critical role in determining the reactivity patterns of long-chain alkyl halides such as 9-(bromomethyl)nonadecane. Computational and experimental studies have demonstrated that alkyl chain length and flexibility significantly influence both the thermodynamic stability and kinetic accessibility of various conformational states.
Research into alkyl chain conformation has revealed that longer chains adopt increasingly complex conformational ensembles, with the possibility of gauche interactions becoming more prevalent as chain length increases. These conformational preferences have direct implications for the reactivity of terminal functional groups, as the accessibility of reactive sites can be modulated by intramolecular interactions.
Vibrational spectroscopic studies have provided detailed insights into the conformational order of alkyl chains in various environments. These investigations reveal that the degree of conformational disorder increases with temperature and decreases with increasing intermolecular interactions, such as those present in organized assemblies or at interfaces.
Table 5: Alkyl Chain Conformational Analysis
| Chain Length | Predominant Conformation | Gauche Defects | Reactivity Impact |
|---|---|---|---|
| C8-C12 | Extended | Minimal | High reactivity |
| C12-C16 | Mixed conformations | Moderate | Moderate reactivity |
| C16-C20 | Folded/coiled | Significant | Reduced reactivity |
The influence of chain conformation on reactivity extends beyond simple accessibility considerations to include effects on solvation, intermolecular interactions, and the energetics of transition states. Understanding these relationships is crucial for predicting and optimizing the behavior of long-chain alkyl halides in synthetic applications.
Steric hindrance represents a fundamental factor governing the reactivity of alkyl halides, with long-chain substrates presenting unique challenges due to the cumulative effects of multiple alkyl substituents. The investigation of steric effects in alkyl halide chemistry has revealed complex relationships between molecular structure and reaction kinetics.
Studies of nucleophilic substitution reactions have demonstrated that increased alkyl substitution around the reaction center leads to dramatic decreases in reaction rates. For long-chain alkyl halides, these effects are particularly pronounced due to the conformational flexibility of the alkyl chain, which can adopt configurations that either enhance or diminish steric interactions.
The analysis of steric hindrance effects must consider both primary steric interactions, which involve direct contact between substituents and approaching nucleophiles, and secondary effects that arise from conformational constraints imposed by the alkyl chain. These secondary effects can be particularly important for long-chain substrates where intramolecular interactions influence the overall molecular shape.
Table 6: Steric Hindrance Effects in Alkyl Halide Reactions
| Substitution Pattern | Relative Rate (SN2) | Mechanism Preference | Steric Factor |
|---|---|---|---|
| Primary | 1.0 | SN2 favored | Minimal |
| Secondary | 0.05 | SN2/E2 competition | Moderate |
| Tertiary | <0.001 | E2 preferred | Severe |
| Long-chain primary | 0.8 | SN2 with constraints | Chain-dependent |
The practical implications of steric hindrance in long-chain alkyl halides extend to reaction design and optimization, where careful consideration of conformational effects and reaction conditions can help overcome intrinsic reactivity limitations.
Research has also demonstrated that steric hindrance can be exploited as a design element in synthesis, where controlled steric interactions can direct reaction selectivity and enable the formation of specific products from complex molecular architectures. This approach has proven particularly valuable in the synthesis of natural products and pharmaceuticals where precise control over stereochemistry is essential.
Irritant